molecular formula C12H12N2 B14565865 1,2,3,4-Tetrahydrobenzo[g]phthalazine CAS No. 61866-13-5

1,2,3,4-Tetrahydrobenzo[g]phthalazine

Cat. No.: B14565865
CAS No.: 61866-13-5
M. Wt: 184.24 g/mol
InChI Key: ZDYGVXQIYYOLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydrobenzo[g]phthalazine is a polycyclic aromatic compound featuring a phthalazine core fused with a partially saturated naphthalene moiety. This structure serves as a versatile scaffold in medicinal chemistry and materials science research. Compounds based on the benzo[g]phthalazine structure have demonstrated significant potential in biological activity studies. Research indicates that these derivatives can exhibit cytotoxic properties, making them interesting candidates for investigations in anticancer research . Furthermore, certain phthalazine derivatives have shown antimicrobial and antibacterial activities in experimental settings, highlighting the scaffold's utility in developing new therapeutic agents . The synthesis of benzo[g]phthalazines can be efficiently achieved through a one-step Diels-Alder/retro-Diels-Alder reaction strategy involving specific alkene precursors and 3,6-diaryl-1,2,4,5-tetrazines, providing researchers with a robust method for access to this chemical family . Beyond biomedical applications, phthalazine derivatives are also explored as ligands for transition metals in developing chemosensors and OLED materials . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

CAS No.

61866-13-5

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[g]phthalazine

InChI

InChI=1S/C12H12N2/c1-2-4-10-6-12-8-14-13-7-11(12)5-9(10)3-1/h1-6,13-14H,7-8H2

InChI Key

ZDYGVXQIYYOLKH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2CNN1

Origin of Product

United States

Preparation Methods

Direct Catalytic Cross-Coupling Synthesis

Reagents and Reaction Conditions

The most direct method for synthesizing 1,2,3,4-tetrahydrobenzo[g]phthalazine involves a catalytic cross-coupling reaction utilizing N-(2-aminoethyl)piperidine and hexamethyldisilazane (HMDS) in the presence of p-toluenesulfonic acid (TsOH) as a catalyst. This reaction proceeds at elevated temperatures (170°C) over 27 hours, facilitating a cyclization process that forms the tetrahydrophthalazine core. HMDS acts as a base, deprotonating the amine to enhance nucleophilicity, while TsOH catalyzes the dehydration steps critical for ring closure.

Proposed Mechanistic Pathway

The mechanism likely initiates with the activation of the amine group in N-(2-aminoethyl)piperidine by TsOH, followed by nucleophilic attack on a carbonyl or imine intermediate. Subsequent intramolecular cyclization, aided by HMDS-mediated proton scavenging, yields the saturated phthalazine ring. The high-temperature conditions drive the equilibrium toward product formation, though exact yield data remain unreported in available literature.

Alternative Synthetic Routes

Multi-Step Synthesis from Halogenated Precursors

Halogenated phthalazines, such as 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine , serve as versatile intermediates for constructing the tetrahydrobenzo[g]phthalazine framework.

Nucleophilic Substitution

Treatment of chlorinated precursors with nucleophiles like hydrazine hydrate or thiourea in refluxing ethanol enables substitution at the C1 position. For example, 4-benzyl-1-chlorophthalazine reacts with hydrazine to form hydrazino derivatives, which can undergo further cyclization under acidic conditions to yield annelated tetrahydro structures. Yields for these steps range from 60% to 75%, depending on the nucleophile and reaction time.

Cyclization with Anthranilic Acid Derivatives

Reaction Optimization Strategies

Catalyst Loading and Solvent Effects

Studies on analogous heterocyclic syntheses reveal that catalyst dosage significantly impacts yield. For instance, 30 mg of Hal-Py-IL (a Brønsted acid catalyst) in ethanol at 50°C optimizes tetrahydrobenzo[b]pyrans synthesis. Translating these findings to phthalazine preparation, ethanol’s polar protic nature likely stabilizes intermediates, while moderate temperatures balance reaction rate and selectivity.

Temperature and Time Dependence

Elevated temperatures (e.g., 170°C in Source) accelerate cyclization but risk decomposition byproduct formation. Conversely, room-temperature methods favor energy efficiency but may require longer durations. A trade-off exists between kinetic favorability and thermal stability, necessitating careful optimization for each synthetic route.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydrobenzo[g]phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Phosphorus oxychloride.

Major Products:

    Oxidation: Pyridazine dicarboxylic acid.

    Reduction: Orthoxylylene diamine.

    Substitution: Chlorphthalazine.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrobenzo[g]phthalazine involves its interaction with various molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase . These interactions can lead to anti-inflammatory and antiproliferative effects, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,3,4-Tetrahydrophthalazine Derivatives

  • Key Features: The non-benzo-fused analog (1,2,3,4-tetrahydrophthalazine) shares the same core structure but lacks the benzo[g] extension. It is used as a precursor for synthesizing triazolo- and tetrazolo-phthalazines, which exhibit antihypertensive and anti-inflammatory activities .
  • Biological Activity : Derivatives such as 6-aryl-1,2,4-triazolo[3,4-a]phthalazines demonstrate smooth muscle relaxant and phosphodiesterase inhibitory activities, comparable to theophylline .

Benzo[a]pyrene Tetrahydro Epoxides

  • Key Features: These compounds, such as 7β,8α-dihydroxy-9α,10β-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene (diol epoxide 2), are mutagenic and cytotoxic due to their electrophilic epoxide groups. Unlike 1,2,3,4-tetrahydrobenzo[g]phthalazine, they are environmental carcinogens with stereochemical stability influencing their toxicity .
  • Data Comparison: Property this compound Benzo[a]pyrene Diol Epoxide 2 Mutagenicity (TA98) Not reported High (10–40× baseline) Half-life in Medium Stable 6–12 minutes

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

  • Key Features: This compound replaces the phthalazine core with an azepinone ring, introducing a ketone functional group. It is synthesized via sulfonyl deprotection, highlighting differences in synthetic pathways compared to phthalazine derivatives .
  • Applications : Used as an intermediate in neuroactive drug synthesis, contrasting with the triazolo-phthalazines’ cardiovascular focus .

Triazolo- and Oxadiazole-Phthalazine Hybrids

  • Key Features: Compounds like 3,6-diaryl-1,2,4-triazolo[3,4-a]phthalazines integrate additional heterocycles, enhancing bioactivity.
  • Synthetic Routes : Formed via hydrazone cyclization or imidoyl chloride reactions, differing from the hydrogenation methods used for tetrahydrobenzo[g]phthalazine .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Bioactivity Summary
This compound C₈H₁₀N₂ 134.18 Saturated phthalazine core Limited direct data
Benzo[a]pyrene Diol Epoxide 2 C₂₀H₁₄O₃ 302.33 Epoxide, diol Mutagenic, cytotoxic
6-Phenyl-1,2,4-triazolo[3,4-a]phthalazine C₁₅H₁₁N₃ 233.27 Triazole fused to phthalazine cAMP inhibition
7-Chloro-benzo[b]azepin-5-one C₁₁H₁₀ClNO 223.66 Azepinone, ketone Neuroactive intermediate

Research Findings and Insights

  • Stereochemical Impact : The benzo[a]pyrene diol epoxides demonstrate that stereochemistry critically influences mutagenicity and stability, a factor less explored in tetrahydrobenzo[g]phthalazine derivatives .
  • Heterocycle Fusion: Adding triazole or oxadiazole rings to phthalazine cores enhances bioactivity, suggesting that functionalization of this compound could yield novel therapeutics .
  • Synthetic Challenges : The lability of epoxides (e.g., diol epoxide 1, t₁/₂ = 30 seconds) contrasts with the stability of tetrahydrobenzo[g]phthalazine, underscoring the need for tailored synthetic protocols .

Q & A

Q. What are the standard synthetic routes for preparing 1,2,3,4-Tetrahydrobenzo[g]phthalazine derivatives?

The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazines with carbonyl precursors. For example, derivatives can be synthesized by reacting substituted benzaldehydes with hydrazine hydrate under acidic or thermal conditions. Key steps include:

  • Cyclization : Acid-catalyzed Borsche-Drechsel cyclization (e.g., using phenylhydrazones) to form the tetrahydrophthalazine core .
  • Functionalization : Post-cyclization modifications, such as Schiff base formation with aldehydes or ketones, to introduce substituents (e.g., 4-amino derivatives) .
  • Purification : Recrystallization from ethanol or DMF and characterization via IR, NMR, and mass spectrometry to confirm structure .

Q. How can researchers characterize the structural integrity of synthesized this compound compounds?

Standard methodologies include:

  • Spectroscopic Analysis :
  • IR Spectroscopy : Identification of functional groups (e.g., NH stretches at ~3300 cm⁻¹, carbonyl peaks at ~1700 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm) .
    • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
    • Melting Point Analysis : Consistency with literature values (e.g., 250–262°C for substituted derivatives) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Common assays include:

  • Antimicrobial Screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Cytotoxicity Testing : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays for kinases or oxidases (e.g., aldehyde oxidase AOX1 inhibition studies using phthalazine as a substrate) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound derivatives?

  • Substituent Optimization : Introducing electron-withdrawing groups (e.g., Cl, F) at the 4-position improves antimicrobial activity by enhancing membrane penetration .
  • Hybrid Molecules : Coupling with triazole or oxadiazole moieties via click chemistry to target multiple pathways (e.g., VEGFR-2 inhibition for anticancer activity) .
  • Crystallography : X-ray structures (e.g., PDB: 2.6 Å resolution) reveal binding modes with enzymes like AOX1, guiding rational design .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Metabolic Stability : Assess hepatic microsome stability to rule out rapid degradation (e.g., cytochrome P450 interactions) .
  • Solubility Effects : Use co-solvents (e.g., DMSO/PBS) to ensure consistent bioavailability in assays .
  • Orthogonal Validation : Cross-check results with independent assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational tools predict the drug-likeness and toxicity of novel this compound analogs?

  • ADMET Prediction : Tools like SwissADME or ProTox-II evaluate permeability, CYP inhibition, and hepatotoxicity .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., AOX1 active site residues: Glu1267, Phe893) .
  • QSAR Modeling : ML-based models correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What strategies mitigate synthetic challenges in scaling up this compound derivatives?

  • Catalyst Optimization : Transition from acetic acid to immobilized catalysts (e.g., Amberlyst-15) for recyclability .
  • Flow Chemistry : Continuous reactors improve yield for exothermic steps (e.g., cyclization reactions) .
  • Green Solvents : Replace DMF with Cyrene or 2-MeTHF to reduce environmental impact .

Methodological Notes

  • Contradictions in Evidence : While some studies highlight antimicrobial activity , others prioritize anticancer potential . These discrepancies may arise from assay conditions (e.g., pH, cell line variability).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.